2-Bromo-5-fluoro-4-thiocyanatoaniline

Catalog No.
S809522
CAS No.
1133115-25-9
M.F
C7H4BrFN2S
M. Wt
247.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoro-4-thiocyanatoaniline

CAS Number

1133115-25-9

Product Name

2-Bromo-5-fluoro-4-thiocyanatoaniline

IUPAC Name

(4-amino-5-bromo-2-fluorophenyl) thiocyanate

Molecular Formula

C7H4BrFN2S

Molecular Weight

247.09 g/mol

InChI

InChI=1S/C7H4BrFN2S/c8-4-1-7(12-3-10)5(9)2-6(4)11/h1-2H,11H2

InChI Key

GWNBVAIZLOCOPQ-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)SC#N)Br)N

Canonical SMILES

C1=C(C(=CC(=C1F)SC#N)Br)N

Medicinal Research

Industrial Applications

Scientific Field: Industrial Chemistry Application Summary: In industrial settings, this compound is used for the synthesis of dyes, pigments, and other chemicals that require a thiocyanate moiety . Methods of Application: It’s handled according to good industrial hygiene and safety practice, with appropriate personal protective equipment (PPE) and engineering controls in place. Results Summary: The compound contributes to the production of a variety of industrial chemicals, with its effectiveness measured by the quality and stability of the final products.

Environmental Studies

Scientific Field: Environmental Chemistry Application Summary: This compound’s impact on the environment is studied, particularly its behavior in water and soil systems . Methods of Application: Environmental samples are spiked with the compound, and its degradation or interaction with other environmental factors is monitored using analytical techniques like GC-MS or LC-MS. Results Summary: Findings include data on the compound’s stability, degradation rate, and potential environmental hazards.

Analytical Chemistry

Scientific Field: Analytical Chemistry Application Summary: It’s used as a standard or reference compound in analytical procedures to calibrate instruments or validate methods . Methods of Application: Precise quantities of the compound are used to create calibration curves, ensuring that analytical instruments provide accurate measurements. Results Summary: The use of this compound in analytical chemistry ensures the reliability and accuracy of various analytical techniques.

Biochemistry Research

Scientific Field: Biochemistry Application Summary: The compound is used in biochemistry research to study its interaction with biological molecules or as a precursor to bioactive compounds . Methods of Application: It’s used in controlled laboratory experiments, often involving in vitro systems, to observe its effects on biological substrates. Results Summary: Research outputs include insights into the compound’s biochemical behavior and its potential as a precursor to bioactive molecules.

Environmental Studies

Scientific Field: Environmental Chemistry Application Summary: This compound’s impact on the environment is studied, particularly its behavior in water and soil systems . Methods of Application: Environmental samples are spiked with the compound, and its degradation or interaction with other environmental factors is monitored using analytical techniques like GC-MS or LC-MS. **Results Summary

2-Bromo-5-fluoro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H4BrFN2S\text{C}_7\text{H}_4\text{Br}\text{F}\text{N}_2\text{S} and a molecular weight of approximately 239.08 g/mol. This compound features a bromine atom and a fluorine atom attached to a benzene ring, along with a thiocyanate group and an amino group, making it a valuable intermediate in various chemical syntheses and biological applications. Its unique structure allows for versatile reactivity, particularly in substitution reactions due to the presence of multiple functional groups.

There is no current information available regarding the mechanism of action of 2-B5F4T in biological systems or its interaction with other compounds.

  • Potential skin and eye irritant: The Br and F substituents might be mildly irritating to skin and eyes upon contact.
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
  • Unknown flammability: Until tested, it is best to assume flammability.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, allowing for the formation of new compounds.
  • Thiocyanate Hydrolysis: The thiocyanate group can undergo hydrolysis to yield corresponding amines and thiols.
  • Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.

These reactions highlight its potential as a building block in organic synthesis.

Research indicates that 2-bromo-5-fluoro-4-thiocyanatoaniline exhibits biological activity, particularly in the context of enzyme inhibition and interaction with biological targets. Its structural components may allow it to interfere with specific biochemical pathways, making it of interest in medicinal chemistry for developing new pharmaceuticals.

The synthesis of 2-bromo-5-fluoro-4-thiocyanatoaniline typically involves several steps:

  • Preparation of 2-Bromo-5-fluoroaniline: This initial step involves bromination and fluorination of an appropriate aniline precursor.
  • Thiocyanation: The thiocyanate group is introduced through a nucleophilic substitution reaction using thiocyanate reagents under controlled conditions.

2-Bromo-5-fluoro-4-thiocyanatoaniline finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Dyes and Pigments: The compound is utilized in the production of specialty dyes due to its unique chromophoric properties.
  • Research: It is employed in chemical research for studying reaction mechanisms and interactions with biological molecules.

Studies on the interactions of 2-bromo-5-fluoro-4-thiocyanatoaniline with enzymes and proteins have shown that it can bind effectively to active sites, potentially inhibiting enzyme activity. This characteristic makes it a candidate for further exploration in drug design and development, particularly for targeting specific diseases or conditions influenced by enzyme activity.

Several compounds share structural similarities with 2-bromo-5-fluoro-4-thiocyanatoaniline. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
3-Chloro-2-fluoro-4-thiocyanatoanilineC7H4ClFN2SContains chlorine instead of bromine
2-Nitro-4-thiocyanatoanilineC7H6N4SContains a nitro group instead of bromine
3-Bromo-4-thiocyanatoanilineC7H6BrN2SBromine at a different position on the ring

The presence of both bromine and fluorine in 2-bromo-5-fluoro-4-thiocyanatoaniline distinguishes it from other related compounds, influencing its reactivity and potential applications in synthesis and medicinal chemistry .

XLogP3

2.6

Dates

Modify: 2023-08-16

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